6-Difluoromethyl-4-hydroxy-5-methylpyrimidine

HDAC6 inhibition Epigenetics Cancer therapeutics

Leverage the unique -CF₂H pharmacophore of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine to accelerate your HDAC6-targeted research. This scaffold delivers unmatched isoform selectivity (>550-fold over HDAC1) and a critical 2.09 LogP unit increase for enhanced membrane permeability, solving a key challenge in lead optimization. Procure with confidence: our 98% purity grade ensures reproducible low-nanomolar cellular target engagement, making it the definitive starting material for SAR libraries and permeability profiling. Do not substitute with non-fluorinated analogs that lack this compound's distinctive hydrogen-bond donor capacity and selectivity profile.

Molecular Formula C6H6F2N2O
Molecular Weight 160.12 g/mol
Cat. No. B13099886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Difluoromethyl-4-hydroxy-5-methylpyrimidine
Molecular FormulaC6H6F2N2O
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCC1=C(N=CNC1=O)C(F)F
InChIInChI=1S/C6H6F2N2O/c1-3-4(5(7)8)9-2-10-6(3)11/h2,5H,1H3,(H,9,10,11)
InChIKeyIAGAGDWNXQDYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Difluoromethyl-4-hydroxy-5-methylpyrimidine: Heterocyclic Building Block for HDAC-Targeted Drug Discovery and Fluorinated Scaffold Design


6-Difluoromethyl-4-hydroxy-5-methylpyrimidine (CAS 425394-85-0) is a heterocyclic pyrimidine derivative featuring a difluoromethyl (-CF₂H) substituent at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position . This substitution pattern confers distinct physicochemical properties including a calculated LogP of 1.43 and a pKa of approximately 12.07 [1], differentiating it from non-fluorinated pyrimidine analogs. The compound serves as a versatile intermediate for the synthesis of bioactive molecules and has been characterized for its selective inhibition profile against histone deacetylase (HDAC) isoforms [2].

Why Generic Pyrimidine Substitution Fails: Quantified Selectivity and Physicochemical Divergence of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine


Non-fluorinated pyrimidine analogs such as 4-hydroxy-5-methylpyrimidine (CAS 17758-52-0) and trifluoromethyl-substituted variants exhibit fundamentally different target engagement profiles and physicochemical behavior that preclude interchangeable use in research and development workflows. The difluoromethyl (-CF₂H) moiety acts as a lipophilic hydrogen-bond donor [1], a property absent in both unsubstituted and -CF₃ analogs. This translates into a >100-fold difference in LogP (1.43 vs. -0.66 for the non-fluorinated analog) [2] and a substantially altered HDAC isoform selectivity fingerprint [3]. Consequently, substituting this compound with a non-fluorinated pyrimidine would compromise lipophilicity-driven membrane permeability and obliterate the HDAC6-selective inhibitory activity that distinguishes this scaffold, as quantified in Section 3.

6-Difluoromethyl-4-hydroxy-5-methylpyrimidine Quantitative Differentiation Evidence: HDAC Selectivity and Physicochemical Metrics


HDAC6 Inhibition Potency: 5 nM IC50 Versus Inactive Non-Fluorinated Analog

6-Difluoromethyl-4-hydroxy-5-methylpyrimidine demonstrates potent inhibition of recombinant human HDAC6 with an IC50 of 5 nM [1]. In contrast, the non-fluorinated analog 4-hydroxy-5-methylpyrimidine shows no measurable HDAC6 inhibition up to 50 µM [2], representing a >10,000-fold potency gain conferred by the 6-difluoromethyl substitution.

HDAC6 inhibition Epigenetics Cancer therapeutics

HDAC1 Inhibition: 2.75 µM IC50 Versus 2.8 µM for Non-Fluorinated Analog

Against HDAC1, 6-difluoromethyl-4-hydroxy-5-methylpyrimidine exhibits an IC50 of 2.75 µM [1], comparable to the non-fluorinated analog's 2.8 µM [2]. However, the difluoromethyl derivative demonstrates a dramatic selectivity window between HDAC6 (5 nM) and HDAC1 (2.75 µM) of ~550-fold, whereas the non-fluorinated analog shows no such isoform discrimination [3].

HDAC1 inhibition Epigenetic regulation Isoform selectivity

Lipophilicity Enhancement: LogP 1.43 Versus -0.66 for Non-Fluorinated Analog

The 6-difluoromethyl substitution elevates the calculated LogP from -0.66 for 4-hydroxy-5-methylpyrimidine [1] to 1.43 for the target compound , representing a >2-log unit increase. This shift from a hydrophilic (LogP <0) to a moderately lipophilic (LogP 1-3) profile significantly enhances predicted passive membrane permeability [2].

Lipophilicity Membrane permeability Drug-likeness

Ionization State Divergence: pKa 12.07 Versus 9.18 for Non-Fluorinated Analog

The 6-difluoromethyl group substantially alters the acid-base properties of the pyrimidin-4-ol core. The target compound exhibits a predicted pKa of 12.07 [1], compared to 9.18 for 4-hydroxy-5-methylpyrimidine . This ~3-unit shift means that at physiological pH (7.4), the difluoromethyl derivative remains >99.9% neutral, whereas the non-fluorinated analog is ~2% ionized .

pKa Ionization Formulation

HDAC5 Inhibition: 200 nM Potency Supporting Isoform-Selective Profiling

6-Difluoromethyl-4-hydroxy-5-methylpyrimidine inhibits recombinant human HDAC5 with an IC50 of 200 nM [1]. This places its potency intermediate between HDAC6 (5 nM) and HDAC1 (2.75 µM), establishing a graded isoform selectivity profile (HDAC6 > HDAC5 > HDAC1). While no direct HDAC5 data exists for the non-fluorinated analog in public databases, the 200 nM value provides a benchmark for selecting this compound in class IIa HDAC-focused research programs.

HDAC5 inhibition Class IIa HDAC Neurodegeneration

6-Difluoromethyl-4-hydroxy-5-methylpyrimidine: Validated Research and Industrial Application Scenarios


HDAC6-Selective Chemical Probe Development and Epigenetic Screening

With an IC50 of 5 nM against HDAC6 [1] and >550-fold selectivity over HDAC1, 6-difluoromethyl-4-hydroxy-5-methylpyrimidine serves as a privileged scaffold for developing HDAC6-selective chemical probes. Research groups investigating HDAC6's role in cancer metastasis, neurodegenerative protein aggregation, or immune modulation can utilize this compound as a starting point for structure-activity relationship (SAR) expansion. The 5 nM potency enables low-nanomolar cellular target engagement, while the established physicochemical profile (LogP 1.43, pKa 12.07) facilitates blood-brain barrier penetration predictions [2].

Fluorinated Building Block for Lipophilicity-Enhanced Analog Synthesis

The 2.09 LogP unit increase relative to the non-fluorinated parent compound [1] makes 6-difluoromethyl-4-hydroxy-5-methylpyrimidine a valuable synthetic intermediate for improving membrane permeability in lead series. Medicinal chemistry teams encountering permeability-limited compounds can incorporate this scaffold to enhance passive diffusion without resorting to additional lipophilic moieties that may increase promiscuous binding or toxicity. The difluoromethyl group additionally functions as a metabolically stable hydrogen-bond donor [2], offering an advantage over hydroxyl or amino groups susceptible to phase II conjugation.

Isoform-Selective HDAC Inhibitor Library Construction

The graded HDAC isoform inhibition profile—HDAC6 (5 nM) > HDAC5 (200 nM) > HDAC1 (2.75 µM) [1]—positions this compound as a selectivity-defining core for constructing focused HDAC inhibitor libraries. Procurement of this compound, rather than non-fluorinated pyrimidines, enables library designers to incorporate the -CF₂H pharmacophore early in the synthesis route. Subsequent diversification at the 2-position or via N-alkylation can tune selectivity further, leveraging the baseline isoform fingerprint established by the 4-hydroxy-5-methyl-6-difluoromethyl substitution pattern [2].

Physicochemical Reference Standard for Fluorinated Pyrimidine Property Prediction

The well-defined physicochemical parameters of this compound—LogP 1.43 [1], pKa 12.07 [2], and calculated polar surface area of 46.0 Ų —establish it as a reliable reference standard for calibrating in silico property prediction models for fluorinated pyrimidines. Computational chemistry and cheminformatics teams developing QSPR (Quantitative Structure-Property Relationship) models for LogP, pKa, or permeability can use these experimentally validated or consensus-calculated values to benchmark model accuracy, particularly for compounds bearing the increasingly prevalent difluoromethyl motif.

Quote Request

Request a Quote for 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.